5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(5-aminopentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes an isoindole core, a piperidine ring, and an aminopentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-aminopentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoindole core through a cyclization reaction, followed by the introduction of the piperidine ring and the aminopentyl side chain through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(5-aminopentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[(5-aminopentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for protein binding. Its ability to interact with specific proteins makes it a valuable tool for studying protein function and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in the treatment of diseases such as cancer or neurodegenerative disorders.
Industry
In industry, 5-[(5-aminopentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of 5-[(5-aminopentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. These interactions can lead to changes in cellular function and ultimately result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known compound with a similar isoindole structure, used as a therapeutic agent for various conditions.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic properties and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities.
Uniqueness
5-[(5-aminopentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-[5-aminopentyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-22(10-4-2-3-9-20)12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15H,2-4,7-10,20H2,1H3,(H,21,24,25) |
InChI Key |
UHUGELJOVAJWEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCN)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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